molecular formula C7H6BrN3 B6589927 4-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine CAS No. 1382848-65-8

4-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine

Cat. No. B6589927
CAS RN: 1382848-65-8
M. Wt: 212
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that is used in many scientific research applications. It is a five-membered ring consisting of bromine, nitrogen, and carbon atoms. This compound has been studied for its potential applications in medicinal chemistry, organic synthesis, and drug development. It has also been used in the synthesis of other compounds, such as 4-chloro-5-methyl-1H-pyrazolo[3,4-c]pyridine and 4-methoxy-5-methyl-1H-pyrazolo[3,4-c]pyridine.

Mechanism of Action

The mechanism of action of 4-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine is not yet fully understood. However, it is believed that the compound interacts with the active site of the enzyme acetylcholinesterase and inhibits its activity. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can lead to increased neuromuscular transmission and improved cognitive function.
Biochemical and Physiological Effects
4-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine has been studied for its potential effects on biochemical and physiological processes. Studies have shown that the compound can inhibit the enzyme acetylcholinesterase and increase the concentration of acetylcholine in the synaptic cleft. This increase in acetylcholine can lead to improved cognitive function, increased neuromuscular transmission, and improved learning and memory. Additionally, the compound has been studied for its potential effects on inflammation, oxidative stress, and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine in laboratory experiments include its stability and availability. The compound is relatively stable and can be easily synthesized from commercially available precursors. Additionally, the compound is non-toxic and can be handled safely in the laboratory. The main limitation of using this compound in laboratory experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

Future research on 4-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine could focus on its potential applications in drug development. Additionally, further research could be conducted on its biochemical and physiological effects, such as its potential effects on inflammation, oxidative stress, and apoptosis. Additionally, research could focus on the development of more efficient and cost-effective synthetic methods for the compound. Finally, the compound could be studied for its potential use as an inhibitor of other enzymes, such as proteases and kinases.

Synthesis Methods

4-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine can be synthesized through the reaction of 4-bromo-5-methylpyridine and ethyl chloroformate. The reaction is conducted in the presence of anhydrous potassium carbonate and a catalytic amount of pyridine. The reaction is carried out in a solvent such as dichloromethane or toluene. The reaction is complete when the product is extracted and purified.

Scientific Research Applications

4-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine has been studied for its potential applications in medicinal chemistry, organic synthesis, and drug development. It has been used as an intermediate in the synthesis of various compounds, such as 4-chloro-5-methyl-1H-pyrazolo[3,4-c]pyridine and 4-methoxy-5-methyl-1H-pyrazolo[3,4-c]pyridine. The compound has also been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine involves the reaction of 4-bromo-3-nitropyridine with 2,3-dimethyl-1H-pyrazole in the presence of a reducing agent to form the corresponding 4-bromo-3-amino-5-methylpyrazole. This intermediate is then cyclized with phosphorus oxychloride to yield the final product.", "Starting Materials": ["4-bromo-3-nitropyridine", "2,3-dimethyl-1H-pyrazole", "reducing agent", "phosphorus oxychloride"], "Reaction": ["Step 1: 4-bromo-3-nitropyridine is reacted with 2,3-dimethyl-1H-pyrazole in the presence of a reducing agent, such as tin(II) chloride or iron powder, to yield 4-bromo-3-amino-5-methylpyrazole.", "Step 2: The intermediate 4-bromo-3-amino-5-methylpyrazole is cyclized with phosphorus oxychloride in the presence of a base, such as triethylamine, to form 4-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine." ] }

CAS RN

1382848-65-8

Product Name

4-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine

Molecular Formula

C7H6BrN3

Molecular Weight

212

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.